molecular formula C7H5ClINO B14861398 6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde

6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde

Cat. No.: B14861398
M. Wt: 281.48 g/mol
InChI Key: RZCWQNVIBWXHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with chloromethyl, iodine, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine atom, followed by formylation to add the aldehyde group. The chloromethyl group is then introduced through a chloromethylation reaction, often catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-4-iodopyridine-2-carbaldehyde is unique due to the presence of both chloromethyl and iodine substituents, which provide a versatile platform for various chemical transformations. Its reactivity and ability to participate in multiple types of reactions make it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

6-(chloromethyl)-4-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C7H5ClINO/c8-3-6-1-5(9)2-7(4-11)10-6/h1-2,4H,3H2

InChI Key

RZCWQNVIBWXHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.